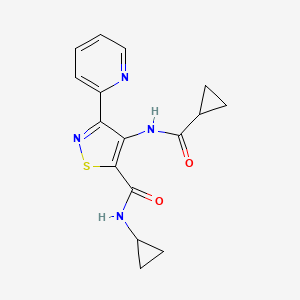

4-cyclopropaneamido-N-cyclopropyl-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-(cyclopropanecarbonylamino)-N-cyclopropyl-3-pyridin-2-yl-1,2-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c21-15(9-4-5-9)19-13-12(11-3-1-2-8-17-11)20-23-14(13)16(22)18-10-6-7-10/h1-3,8-10H,4-7H2,(H,18,22)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLOVJFGDSGOBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=C(SN=C2C3=CC=CC=N3)C(=O)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Cyclopropaneamido-N-cyclopropyl-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of cyclopropane and pyridine moieties enhances its interaction with biological targets.

Molecular Formula: C13H14N4OS

Molecular Weight: 270.34 g/mol

Solubility: Soluble in organic solvents like DMSO and ethanol.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and pyridine structures exhibit anticancer properties. For instance, the compound has shown efficacy against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-15 (Colon) | 18.4 | Induction of apoptosis through caspase activation |

| A-431 (Skin) | <10 | Inhibition of Bcl-2 protein |

In a study by Liu et al., thiazole derivatives were found to inhibit PTP1B, an important target in cancer therapy, with compound 22c showing the highest activity with an IC50 of 6.37 µM .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory potential. Research indicates that thiazole derivatives can inhibit the production of pro-inflammatory cytokines. In vitro studies revealed that the compound reduces TNF-alpha levels in macrophages, suggesting a mechanism involving the modulation of NF-kB signaling pathways.

Antimicrobial Activity

Thiazoles are recognized for their antimicrobial properties. The compound exhibited significant activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

This suggests potential applications in treating bacterial infections, although further studies are required to confirm these findings.

The biological activity of 4-cyclopropaneamido-N-cyclopropyl-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is primarily attributed to its ability to interact with various enzymes and receptors:

- PTP1B Inhibition: The compound binds to the active site of PTP1B, leading to reduced dephosphorylation of insulin receptor substrates, thereby enhancing insulin signaling .

- Caspase Activation: It induces apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.

- Cytokine Modulation: The compound modulates inflammatory pathways by inhibiting NF-kB activation, leading to decreased expression of inflammatory cytokines.

Case Studies

A notable case study involved the use of this compound in a mouse model of colon cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to controls, demonstrating its potential as an anticancer agent. Histological analysis revealed increased apoptosis in tumor tissues from treated mice .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 4-cyclopropaneamido-N-cyclopropyl-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution, followed by coupling with pyridine-thiazole intermediates. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl for amines) and characterization via /-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (for crystal structure validation). For cyclopropane derivatives, X-ray diffraction (XRD) is critical to confirm stereochemistry and bond angles . Purity should be assessed via HPLC with UV detection (λ = 254 nm).

Q. How can statistical Design of Experiments (DoE) optimize the synthesis of this compound?

- Methodological Answer : Apply a fractional factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to model interactions between factors like reaction time and yield. For example, a Central Composite Design (CCD) with 3–5 center points can identify optimal conditions while minimizing trials. Statistical software (e.g., JMP, Minitab) is used to analyze variance (ANOVA) and validate model adequacy .

Q. What stability challenges arise during storage or reaction conditions, and how are they addressed?

- Methodological Answer : Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions. Stability studies should include:

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition (e.g., 25–300°C, 10°C/min under nitrogen).

- Forced Degradation : Expose to UV light (ICH Q1B guidelines), 0.1M HCl/NaOH, and 3% HO to identify degradation pathways.

- Storage : Use amber vials under inert gas (argon) at −20°C to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases from RCSB PDB). Employ density functional theory (DFT) to calculate electrostatic potential maps for the cyclopropane moiety, which influences binding affinity. Solvation effects are modeled via implicit solvent models (e.g., Poisson-Boltzmann) .

Q. What mechanistic insights can be gained from in-situ spectroscopic monitoring of its reactions?

- Methodological Answer : Use ReactIR or Raman spectroscopy to track intermediate formation in real time. For example, observe the thiazole ring’s C–S bond vibrations (∼650 cm) during nucleophilic substitution. Time-resolved UV-Vis spectroscopy (nanosecond resolution) can monitor transient species in photochemical reactions .

Q. How do structural modifications (e.g., pyridine substitution) impact its bioactivity?

- Methodological Answer : Synthesize analogs with varied pyridine substituents (e.g., 3-pyridinyl vs. 4-pyridinyl) and evaluate via:

- SAR Analysis : Measure IC values in enzyme assays (e.g., kinase inhibition).

- Co-crystallization : Resolve ligand-protein complexes to identify hydrogen-bonding interactions (e.g., pyridine N with active-site residues) .

Q. How to resolve contradictions between computational predictions and experimental data (e.g., reaction yields)?

- Methodological Answer : Re-examine computational assumptions (e.g., solvent effects omitted in DFT). Validate transition-state geometries via isotopic labeling experiments (e.g., -tracer studies). Use machine learning (e.g., Bayesian optimization) to iteratively refine models using experimental feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.